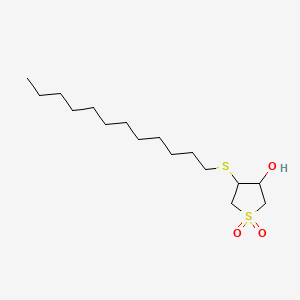
Tetrahydro-4-(dodecylthio)-3-thiophenol 1,1-dioxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetrahydro-4-(dodecylthio)-3-thiophenol 1,1-dioxide is a sulfur-containing organic compound. It is part of the thiopyran family, which is known for its diverse chemical properties and applications in various fields such as chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tetrahydro-4-(dodecylthio)-3-thiophenol 1,1-dioxide typically involves the reaction of dodecylthiol with a thiopyran derivative. One common method is the intramolecular Dieckmann condensation of 3,3’-thiodipropanoates in the presence of sodium methoxide or sodium hydride . The intermediates are then hydrolyzed and decarboxylated by heating in sulfuric acid .
Industrial Production Methods
Industrial production methods for this compound often involve the use of hydrogen sulfide or its derivatives in reactions with divinyl ketones. This process can be catalyzed by tricaprylmethylammonium chloride and potassium hydrogen phosphate, resulting in the formation of stereoselective tetrahydrothiopyrans .
Analyse Chemischer Reaktionen
Types of Reactions
Tetrahydro-4-(dodecylthio)-3-thiophenol 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfone group back to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions at the sulfur atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halides and other nucleophiles can be used in the presence of bases like sodium hydride.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted thiopyrans depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Tetrahydro-4-(dodecylthio)-3-thiophenol 1,1-dioxide has several scientific research applications:
Wirkmechanismus
The mechanism of action of tetrahydro-4-(dodecylthio)-3-thiophenol 1,1-dioxide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. This inhibition can affect various biochemical pathways, leading to its observed biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tetrahydro-4H-thiopyran-4-one: A related compound used in similar synthetic applications.
1,2,4-Benzothiadiazine-1,1-dioxide: Known for its medicinal properties, including angiotensin II antagonist activity.
Uniqueness
Tetrahydro-4-(dodecylthio)-3-thiophenol 1,1-dioxide is unique due to its specific dodecylthio substitution, which imparts distinct chemical and biological properties. This substitution enhances its lipophilicity, making it more effective in certain applications compared to its analogs .
Eigenschaften
CAS-Nummer |
79295-22-0 |
|---|---|
Molekularformel |
C16H32O3S2 |
Molekulargewicht |
336.6 g/mol |
IUPAC-Name |
4-dodecylsulfanyl-1,1-dioxothiolan-3-ol |
InChI |
InChI=1S/C16H32O3S2/c1-2-3-4-5-6-7-8-9-10-11-12-20-16-14-21(18,19)13-15(16)17/h15-17H,2-14H2,1H3 |
InChI-Schlüssel |
AGKMSAQHASAIOF-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCSC1CS(=O)(=O)CC1O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ornithine, N5-[(acetylamino)iminomethyl]-](/img/structure/B14155769.png)

![N-[4-[(benzylamino)methyl]phenyl]acetamide](/img/structure/B14155777.png)
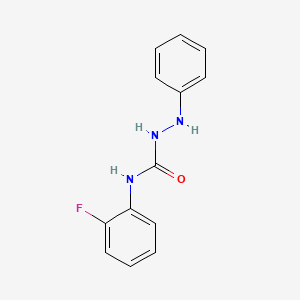

![Ethyl [(2Z)-4-fluoro-2-[(thiophene-2-carbonyl)imino]-1,3-benzothiazol-3(2H)-yl]acetate](/img/structure/B14155812.png)
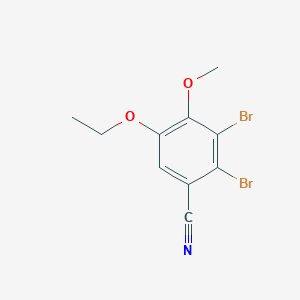
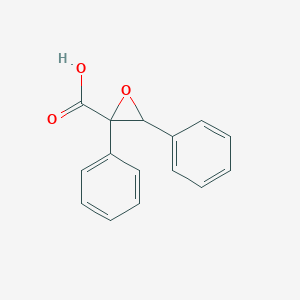
![N-(2,6-dimethylphenyl)-2-(5-methylfuran-2-yl)imidazo[1,2-a]pyrazin-3-amine](/img/structure/B14155821.png)
![1-((Pyridin-4-YL)methyl)pyrido[2,3-B]quinoxalin-2(1H)-imine 5-oxide](/img/structure/B14155824.png)

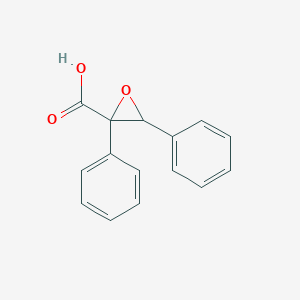
![1-[2-(Diethylamino)ethyl]-3-{2-[3-(prop-1-en-2-yl)phenyl]propan-2-yl}urea](/img/structure/B14155837.png)
![2,5,8,18,21,24-hexaoxa-12,30-dithia-14,28-diazapentacyclo[23.7.0.09,17.011,15.027,31]dotriaconta-1(25),9(17),10,13,15,26,28,31-octaene-13,29-diamine](/img/structure/B14155839.png)
